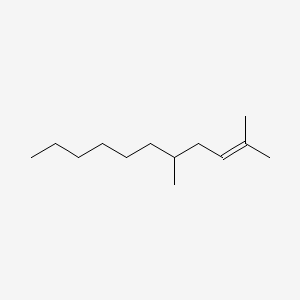

2,5-Dimethyl-2-undecene

Description

Properties

Molecular Formula |

C13H26 |

|---|---|

Molecular Weight |

182.35 g/mol |

IUPAC Name |

2,5-dimethylundec-2-ene |

InChI |

InChI=1S/C13H26/c1-5-6-7-8-9-13(4)11-10-12(2)3/h10,13H,5-9,11H2,1-4H3 |

InChI Key |

VIOGPKWXSDMDFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)CC=C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Dimethyl 2 Undecene and Analogous Branched Olefins

Stereoselective Synthesis Pathways to Branched Alkenes

The controlled, three-dimensional arrangement of atoms, or stereochemistry, within a molecule is paramount as it dictates its physical and biological properties. For branched olefins like 2,5-dimethyl-2-undecene, which contains both a trisubstituted double bond and a chiral center, stereoselective synthesis is crucial for producing specific, pure isomers. This involves precise control over both the geometry of the double bond (E/Z configuration) and the spatial orientation at the chiral carbon.

Control of E/Z Configuration in Trisubstituted Olefins

The double bond in this compound is trisubstituted, meaning it has three non-hydrogen groups attached. The spatial arrangement of these groups gives rise to E (entgegen, opposite) and Z (zusammen, together) isomers. Achieving control over which isomer is formed is a significant challenge in organic synthesis, as one isomer is often thermodynamically more stable than the other, yet the less stable isomer may be the desired product for a specific application.

Several strategies have been developed to selectively synthesize one isomer over the other. acs.org Traditional methods such as the Wittig reaction often struggle to provide high selectivity with ketones. organic-chemistry.org More advanced methods like the Julia-Kocienski olefination have been adapted for use with unsymmetrical ketones to produce trisubstituted (Z)-alkenes with high stereoselectivity, often achieving Z/E ratios of 91:9 to 99:1. acs.orgorganic-chemistry.org This method involves the reaction of specific sulfone reagents with ketones in the presence of a strong base at low temperatures. acs.org

Another powerful technique is the copper hydride-catalyzed hydroalkylation of alkynes, which can produce Z-configured trisubstituted alkenes with high stereo- and regioselectivity. nih.gov This approach has been shown to be effective for a variety of (hetero)aryl-substituted alkenes with complete selectivity for the Z isomer. nih.gov The strategic combination of cross-coupling reactions to create a stereodefined trisubstituted alkene, followed by a stereoretentive cross-metathesis reaction, also presents a novel and powerful pathway to access unique trisubstituted olefins with exceptional isomeric purity. ximo-inc.com

Enantioselective Approaches to Chiral Branched Alkenes

The structure of this compound features a chiral center at the C5 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). Enantioselective synthesis aims to produce a single enantiomer, which is critical in fields like pharmacology where different enantiomers can have vastly different biological activities.

Synthesizing molecules with specific, acyclic all-carbon quaternary stereocenters is a considerable challenge. rsc.org Modern strategies often rely on catalysis, where a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially over the other. rsc.org For example, enzymes like ene-reductases have been used for the asymmetric synthesis of chiral cyclohexenones containing quaternary stereocenters with high enantioselectivity (up to >99% ee). acs.org Although this example is for a cyclic system, the principles of enzymatic desymmetrization can be applied to prochiral precursors to create acyclic chiral centers.

Other approaches involve transition-metal catalysis. For instance, iridium-catalyzed atroposelective C-H functionalization has been used to construct heterobiaryl compounds with perfect diastereo- and enantioselectivities. rsc.org The development of chiral phosphoric acid catalysts has also enabled the enantioselective synthesis of complex molecules like heterohelicenes. nih.gov While these examples produce complex cyclic systems, the underlying principle of using a chiral catalyst to control the formation of a stereocenter is broadly applicable. Such catalytic systems could be designed to perform, for example, an asymmetric alkylation of a precursor to install the chiral C5-methyl group in this compound with high enantiomeric purity.

Catalytic Approaches to Carbon-Carbon Double Bond Formation

Catalytic reactions are a cornerstone of modern organic synthesis, enabling the efficient and selective formation of chemical bonds. For the synthesis of olefins, catalytic methods for creating carbon-carbon double bonds (C=C) are particularly valuable. Among the most powerful of these methods is olefin metathesis.

Olefin Metathesis Strategies for Undecene Scaffolds

Olefin metathesis is a Nobel Prize-winning reaction that allows for the "swapping" of substituent groups between two different alkenes. organic-chemistry.org This transformation is typically catalyzed by well-defined transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). organic-chemistry.orgchemistnotes.com These catalysts are highly effective for a range of metathesis reactions, including cross-metathesis, which is particularly relevant for constructing the carbon backbone of this compound. researchgate.net

Cross-Metathesis with Terminal and Internal Olefins

Cross-metathesis (CM) is an intermolecular reaction that joins two different alkenes, making it a direct method for synthesizing complex olefins from simpler starting materials. researchgate.net For example, the scaffold of this compound could be constructed by the cross-metathesis of 2-methyl-2-butene (B146552) and 1-octene.

A primary challenge in CM is controlling the product distribution. The reaction can produce the desired cross-product as well as two homodimers from each starting olefin reacting with itself. youtube.com However, strategic selection of catalysts and reaction partners can greatly favor the desired outcome. Highly active catalysts, such as second- and third-generation Grubbs catalysts, have been developed that can efficiently produce trisubstituted olefins via CM. chemistnotes.comacs.org Research has shown that molybdenum-based catalysts can be particularly effective for the chemoselective and stereoselective synthesis of linear E- or Z-trisubstituted alkenes with exceptional purity (>98% E or >95% Z). ximo-inc.comnih.gov These advanced catalysts can overcome the common problem of the homodimerization of a less-hindered terminal olefin partner. nih.gov

| Catalyst Family | Common Metal | Key Characteristics | Typical Applications |

| Schrock Catalysts | Molybdenum (Mo), Tungsten (W) | Very high activity; sensitive to air and moisture; good for sterically demanding substrates. organic-chemistry.orgchemistnotes.com | Polymerization of low-strain cyclic olefins; metathesis of sterically hindered and electron-poor olefins. organic-chemistry.orgchemistnotes.com |

| Grubbs 1st Gen. | Ruthenium (Ru) | Stable in air and moisture; easy to handle; good functional group tolerance (alcohols, aldehydes); lower activity. chemistnotes.com | Ring-closing metathesis (RCM) of less-hindered dienes; not ideal for trisubstituted olefins. chemistnotes.com |

| Grubbs 2nd Gen. | Ruthenium (Ru) | Higher activity than 1st Gen.; stable in air and moisture; excellent functional group tolerance; N-heterocyclic carbene (NHC) ligand. chemistnotes.com | RCM of sterically bulky and deactivated dienes; cross-metathesis. chemistnotes.com |

| Hoveyda-Grubbs | Ruthenium (Ru) | High stability; catalyst can often be recovered and reused; improved activity for electron-deficient olefins. chemistnotes.com | Cross-metathesis for trisubstituted olefins; various RCM reactions. chemistnotes.com |

Ring-Opening Metathesis Polymerization (ROMP) Precursors

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization process that converts strained cyclic olefins into long-chain, unsaturated polymers. youtube.com While acyclic olefins like this compound are not direct monomers for ROMP, the technology offers indirect pathways to analogous branched structures and is relevant in several contexts.

One connection is through the use of acyclic olefins as chain transfer agents (CTAs) . In a catalytic ROMP process, the addition of a specific acyclic olefin can terminate a growing polymer chain and transfer the active catalyst to a new chain. rsc.org This allows for control over the polymer's molecular weight and can be used to install specific functional groups at the end of the polymer chains. rsc.orgresearchgate.net Highly active and regioselective acyclic CTAs are crucial for synthesizing well-defined telechelic (end-functionalized) polymers catalytically, which reduces the amount of expensive ruthenium catalyst required. rsc.orgnih.gov

Furthermore, the polymers created via ROMP have a backbone rich in double bonds. youtube.com These polymeric structures can be considered precursors to smaller, well-defined olefins. Through a subsequent reaction, such as ethenolysis (cross-metathesis with ethylene), the polymer chain can be cleaved at its double bonds to produce a mixture of smaller, functionalized olefinic fragments. researchgate.net By carefully designing the initial cyclic monomer, it is possible to generate branched olefin structures upon polymer cleavage. Finally, ROMP is a powerful tool for creating complex polymer architectures, such as hyperbranched or star-shaped polymers, by using a combination of monomers and cross-linking agents, which can then be functionalized. rsc.orgnih.gov

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Negishi)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, providing versatile pathways to substituted alkenes. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. wikipedia.org

The Heck reaction couples an unsaturated halide or triflate with an alkene using a palladium catalyst and a base to create a more substituted alkene. wikipedia.org The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, which has become a fundamental concept in C-C bond formation. wikipedia.org While highly effective for di-substituted products, the synthesis of trisubstituted alkenes, such as those analogous to this compound, presents challenges. frontiersin.orgnih.gov Reactions with internal olefins are often less efficient, requiring harsher conditions or specialized catalysts. frontiersin.orgnih.gov However, recent advancements have led to greener protocols using ethanol (B145695) as a solvent and microwave irradiation to shorten reaction times, making the synthesis of trisubstituted alkenes more accessible. nih.govdntb.gov.ua

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is another cornerstone of C-C bond formation catalyzed by palladium.

The Negishi coupling utilizes an organozinc reagent and an organic halide, catalyzed by either palladium or nickel. wikipedia.orgorganic-chemistry.org This method is particularly valuable due to the high functional group tolerance of palladium catalysts and the ability to couple sp³, sp², and sp hybridized carbon atoms. nih.govwikipedia.org For the synthesis of trisubstituted alkenes, the Negishi coupling offers high regio- and stereoselectivity. nih.gov A notable strategy is the alkyne bromoboration–Negishi coupling tandem process, which has proven to be a widely applicable and highly selective route to trisubstituted alkenes that are otherwise difficult to access. nih.gov

Table 1: Comparison of Major Transition Metal-Catalyzed Coupling Reactions for Branched Olefin Synthesis

| Reaction | Nucleophile | Electrophile | Typical Catalyst | Key Advantages for Branched Olefins |

|---|---|---|---|---|

| Heck Reaction | Alkene | Aryl/Vinyl Halide or Triflate | Palladium | Directly functionalizes alkenes; new protocols improve access to trisubstituted products. frontiersin.org |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Aryl/Vinyl Halide or Triflate | Palladium | Mild conditions, high functional group tolerance, commercial availability of reagents. |

| Negishi Coupling | Organozinc Reagent | Aryl/Vinyl/Alkyl Halide | Palladium or Nickel | High reactivity and selectivity for complex targets; couples various carbon hybridizations (sp³, sp², sp). wikipedia.orgnumberanalytics.com |

Emerging Metal-Free Catalysis in Olefin Synthesis

The development of stereoselective methods for synthesizing highly substituted olefins without transition metal catalysts is a significant area of research. nih.gov Organoboron chemistry provides a promising avenue for such transformations. nih.gov These methods rely on the principle that organoboron substrates with a leaving group in the β-position can undergo stereospecific elimination to form complex olefins. nih.gov

Three primary strategies have emerged:

Stereoselective preparation of elimination precursors : This involves the addition of a boron-stabilized anion to an aldehyde or ketone. nih.gov

Diastereospecific 1,2-metalate rearrangement : This method uses boron-ate complexes that involve the opening of specific heterocycles to create the elimination precursor in a diastereospecific manner. nih.govyoutube.com The Zweifel olefination is a classic example of this approach. youtube.com

Chiral carbenoid addition : This strategy involves the addition of chiral carbenoids to chiral boronates that have a leaving group in the α-position. nih.gov

These approaches offer a powerful alternative to traditional metal-catalyzed reactions, enabling the synthesis of highly substituted olefins by carefully controlling the stereocenters in the organoboron intermediate. nih.gov

Radical-Mediated Olefin Functionalization for Branched Alkenes

Radical-mediated reactions offer a distinct pathway for the functionalization of alkenes, enabling the rapid assembly of complex molecules. mdpi.com These transformations are typically initiated by the formation of a carbon-centered radical, which then adds across the double bond of an alkene. mdpi.comrsc.org

Alkene Heck-Type Alkylation Protocols

While the traditional Heck reaction proceeds through organometallic intermediates, a "radical alkenylation" pathway has been developed that mimics its outcome. rsc.orgrsc.org This process involves the radical addition to an alkene, followed by a single-electron-transfer (SET) oxidation and subsequent elimination to regenerate the alkenyl functionality. rsc.org This approach allows for the alkenylation with a wide variety of carbon-centered radicals, which can be generated from the reduction of organic halides or the oxidation of organometallic compounds and hydrocarbons. rsc.org This method provides a powerful alternative for constructing substituted alkenes, especially with alkyl groups that are challenging partners in traditional Heck reactions. rsc.org

Hydroalkylation and Difunctionalization Pathways

Radical-mediated hydroalkylation and difunctionalization of alkenes are powerful strategies for increasing molecular complexity. rsc.orgsustech.edu.cn In these reactions, a carbon radical adds to an alkene to form a new radical intermediate. nih.gov This intermediate can then be trapped in various ways.

Hydroalkylation involves the addition of an alkyl group and a hydrogen atom across the double bond. This can be achieved through a photocatalytic process where alkyl radicals, generated from alkyl iodides, add to aryl-alkenes. The resulting stabilized radical undergoes a radical-polar crossover and protonation to yield the final product. acs.org

Difunctionalization involves adding two different functional groups across the alkene. Radical-mediated strategies allow for the simultaneous formation of two new bonds. sustech.edu.cn For example, diazo compounds can be converted into carbon radicals, which add to alkenes. The resulting intermediate can then be trapped to form azidoalkylation products through an iron catalytic cycle or hydroalkylation products via a thiol-assisted hydrogen atom transfer (HAT). nih.gov

Olefination Reactions for Undecene Derivatives (e.g., Wittig, Horner-Wadsworth-Emmons, Julia)

Classic olefination reactions remain fundamental for the synthesis of alkenes, including complex undecene derivatives. These methods typically involve the reaction of a carbonyl compound with a phosphorus- or sulfur-stabilized carbanion.

The Wittig reaction uses a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. organic-chemistry.org While a foundational method, controlling stereoselectivity can be challenging depending on the ylide's stability.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgthieme-connect.com These carbanions are more nucleophilic and less basic than Wittig ylides, and the reaction reliably produces (E)-alkenes with high stereoselectivity. organic-chemistry.orgwikipedia.org The steric bulk of the phosphonate (B1237965) reagent plays a crucial role in the synthesis of trisubstituted alkenes. wikipedia.org The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine (B44618) oxide from a Wittig reaction, simplifying purification. wikipedia.org

The Julia olefination (or Julia-Lythgoe olefination) utilizes a phenyl sulfone-derived carbanion that adds to an aldehyde or ketone. wikipedia.orgnumberanalytics.com Following functionalization of the resulting alcohol and reductive elimination, an alkene is formed, typically with high (E)-selectivity. organic-chemistry.orgchem-station.com This method is effective for creating di-, tri-, and even tetrasubstituted alkenes. wikipedia.orgchem-station.com The Julia-Kocienski olefination is a popular one-pot modification that provides excellent (E)-selectivity. chem-station.com

Table 2: Comparison of Key Olefination Reactions

| Reaction | Key Reagent | Stereoselectivity | Key Features for Branched Olefins |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide | Variable (Z or E) | Classic, versatile method; selectivity depends on ylide stability and reaction conditions. organic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | Predominantly (E) | Excellent (E)-selectivity, more reactive nucleophile than Wittig ylides, easy byproduct removal. wikipedia.orgnrochemistry.com |

| Julia Olefination | Phenyl sulfone carbanion | Predominantly (E) | Tolerates a wide range of functional groups; effective for tri- and tetrasubstituted alkenes. wikipedia.orgchem-station.com |

Cascade and Tandem Reactions for Complex Branched Olefin Synthesis

A cascade reaction, also known as a tandem or domino reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot without isolating intermediates. wikipedia.orgrsc.org This approach is highly efficient, increasing molecular complexity rapidly while minimizing waste and purification steps. rsc.org

For the synthesis of complex branched olefins, tandem reactions can combine different synthetic strategies. A prime example is a tandem Wittig-Heck reaction . rsc.org In this sequence, an olefin is first generated in situ via a Wittig reaction between an aldehyde and a phosphonium salt. This newly formed alkene is not isolated but is immediately subjected to a Heck coupling with an aryl halide in the same reaction vessel. rsc.org This one-pot procedure allows for the efficient construction of highly conjugated and substituted olefins from simple starting materials. Other cascade processes, such as those combining olefin metathesis with metallotropic shifts, have also been developed to create unique conjugated polymers, showcasing the power of tandem strategies in modern synthesis. acs.org

Reactivity and Transformational Chemistry of 2,5 Dimethyl 2 Undecene

Mechanistic Investigations of Olefin Metathesis Involving Branched Undecenes

Olefin metathesis is a powerful reaction in organic synthesis that involves the redistribution of carbon-carbon double bonds. nobelprize.orgmasterorganicchemistry.com The reaction is catalyzed by metal complexes, typically containing ruthenium or molybdenum, and proceeds through a metallacyclobutane intermediate. nobelprize.orgwikipedia.org This process allows for the formation of new olefins that can be challenging to synthesize by other methods. uwindsor.ca

Catalyst Design and Performance in Metathesis

The success of olefin metathesis, particularly with sterically hindered or functionalized olefins, is highly dependent on the catalyst used. sigmaaldrich.com First-generation Grubbs catalysts, while effective for many applications, often struggle with more challenging substrates. sigmaaldrich.com The development of second-generation catalysts, such as those incorporating N-heterocyclic carbene (NHC) ligands, has significantly expanded the scope of olefin metathesis. nobelprize.orguwindsor.ca These catalysts exhibit higher activity and greater functional group tolerance. uwindsor.cagoogle.com For instance, Hoveyda-Grubbs second-generation catalysts are effective in the metathesis of electron-deficient substrates and sterically hindered olefins. sigmaaldrich.com The choice of catalyst is crucial for achieving high yields and selectivity in the metathesis of branched undecenes like 2,5-dimethyl-2-undecene. The butenolysis of methyl oleate, for example, has been successfully carried out using a Hoveyda-Grubbs 2nd generation catalyst to produce 2-undecene (B8481262) and methyl 9-undecenoate. uni-konstanz.de

| Catalyst Generation | Ligands | General Applications |

| First-Generation Grubbs | Two phosphine (B1218219) ligands | ROMP of strained cyclic olefins, ethenolysis of internal olefins, ADMET, CM, and RCM of terminal olefins. sigmaaldrich.com |

| Second-Generation Grubbs | One phosphine and one N-heterocyclic carbene (NHC) ligand | Metathesis of sterically demanding and electron-poor olefins. sigmaaldrich.com |

| Hoveyda-Grubbs Catalysts | Chelating benzylidene ether ligand | Efficient for metathesis of electron-deficient substrates and sterically hindered olefins. sigmaaldrich.com |

Substrate Scope and Limitations in Metathesis Reactions

The steric hindrance around the double bond in branched undecenes like this compound can pose a challenge for olefin metathesis. organic-chemistry.org Cross-metathesis reactions, which involve the reaction of two different olefins, can be particularly complex, potentially leading to a mixture of homodimeric and cross-coupled products. organic-chemistry.org However, by using an excess of one of the olefin partners, the formation of the desired cross-metathesis product can be favored. beilstein-journals.org The reactivity of the olefin substrate also plays a significant role. For example, terminal olefins are generally more reactive in cross-metathesis than internal olefins. The presence of functional groups can also influence the outcome of the reaction, with some functionalized olefins showing enhanced reactivity. google.com

Isomerization Dynamics of Branched Olefins

Isomerization of olefins refers to the migration of the double bond to a different position within the carbon chain. acs.org This process can be influenced by thermodynamic and kinetic factors, as well as by the use of catalysts or photoinduction. acs.orgmasterorganicchemistry.com

Thermodynamic and Kinetic Control in Double Bond Migration

The stability of the resulting olefin isomer often dictates the final product distribution in isomerization reactions. masterorganicchemistry.com Thermodynamically controlled reactions favor the formation of the most stable isomer, which for acyclic olefins is typically the most substituted double bond. nih.gov Kinetically controlled reactions, on the other hand, favor the product that is formed fastest, which may not be the most stable isomer. masterorganicchemistry.com In the case of branched olefins, the migration of the double bond can lead to a variety of isomers, and the reaction conditions can be tuned to favor either the thermodynamic or kinetic product. dalalinstitute.com For example, base-catalyzed isomerization typically leads to the thermodynamically more stable internal alkene from a terminal alkene. uantwerpen.be

Photoinduced and Catalytic Isomerization Processes

Isomerization of olefins can be induced by light, a process known as photoisomerization. youtube.com This often involves the excitation of the olefin to an excited state where rotation around the carbon-carbon bond is more facile, leading to cis-trans isomerization or positional isomerization. youtube.comacs.org For instance, the photocatalyzed isomerization of linear olefins has been achieved using platinum(II) bis(acetylacetonato) in the presence of silanes. nih.gov

Catalytic isomerization provides another route for double bond migration. acs.org Transition metal complexes, such as those of rhodium, palladium, and iridium, are effective catalysts for olefin isomerization. nih.govrsc.orgmdpi.com These catalysts can operate under mild conditions and can be designed to favor the formation of specific isomers. For example, certain rhodium complexes have been shown to catalyze the isomerization of internal olefins to terminal olefins, which is a contra-thermodynamic process. researchgate.net The choice of catalyst and reaction conditions allows for control over the isomerization process, enabling the synthesis of less stable olefin isomers. nih.gov

Electrophilic Additions to the Carbon-Carbon Double Bond

The electron-rich nature of the carbon-carbon double bond in this compound makes it susceptible to attack by electrophiles. scispace.com Electrophilic addition reactions are a fundamental class of reactions for olefins, leading to the formation of a variety of functionalized products. These reactions typically proceed through a carbocation intermediate, and the regioselectivity is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

Common electrophilic addition reactions for alkenes include:

Hydrohalogenation: Addition of hydrogen halides (e.g., HCl, HBr) to form haloalkanes.

Hydration: Addition of water in the presence of an acid catalyst to form alcohols.

Halogenation: Addition of halogens (e.g., Br2, Cl2) to form dihaloalkanes.

Oxymercuration-demercuration: A two-step process for the Markovnikov addition of water that avoids carbocation rearrangements. acs.org

The steric hindrance around the double bond in this compound can influence the rate and stereochemistry of electrophilic addition reactions. The bulky alkyl groups may hinder the approach of the electrophile, potentially leading to a preference for addition from the less sterically encumbered face of the double bond.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

3.3.1. Hydrohalogenation and Hydration Studies 3.3.2. Halogenation and Epoxidation Reactions 3.4. Nucleophilic Additions and Conjugate Additions 3.5. Chemo- and Regioselective Functionalization of the Alkene Moiety 3.6. Polymerization Chemistry Relevant to Branched Alkenes libretexts.org

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Advanced Analytical Methods for Characterization of 2,5 Dimethyl 2 Undecene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like 2,5-Dimethyl-2-undecene. nih.govpageplace.de By providing information about the chemical environment of individual atoms, NMR allows for the unambiguous determination of the molecular structure.

¹H NMR and ¹³C NMR Spectral Analysis.youtube.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the chemical shifts, splitting patterns, and integration of the signals provide a wealth of information. The protons attached to the double bond (vinylic protons) would appear in the downfield region, typically between 5.0 and 5.5 ppm. The allylic protons on the carbon adjacent to the double bond would resonate at a slightly higher field. The numerous methyl and methylene (B1212753) groups in the long alkyl chain would give rise to a complex series of signals in the upfield region of the spectrum. The integration of these signals corresponds to the number of protons in each specific environment, aiding in the assignment of each resonance.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by showing the number of unique carbon environments in the molecule. nih.gov The carbons of the double bond (olefinic carbons) would appear significantly downfield, typically in the range of 120-140 ppm. The carbons of the methyl groups attached to the double bond and the alkyl chain will have distinct chemical shifts. The remaining methylene and methine carbons of the undecene chain will appear at characteristic positions in the upfield region. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, allowing for precise structural assignment. washington.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To unravel the complex structure and assign all proton and carbon signals unambiguously, two-dimensional (2D) NMR techniques are employed. scribd.comhuji.ac.il

COSY (Correlation Spectroscopy): The COSY experiment reveals proton-proton (¹H-¹H) coupling correlations within the molecule. sdsu.edu This is particularly useful for tracing the connectivity of the protons along the undecene backbone. Cross-peaks in the COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. github.io

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, providing a direct map of C-H bonds. scribd.comgithub.io

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity between protons and carbons, typically over two to four bonds. scribd.comsdsu.edu This technique is invaluable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire carbon skeleton of this compound by showing correlations between protons and carbons that are not directly bonded. youtube.com

Mass Spectrometry (MS) for Molecular and Fragment Analysis.youtube.com

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity and structure. chemguide.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Identification.nih.govchemguide.co.ukbioanalysis-zone.comresearchgate.netlibretexts.orglabicom.cznist.gov

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org A sample containing this compound is first vaporized and passed through a GC column, which separates it from any impurities or isomers based on their boiling points and interactions with the column's stationary phase. labicom.czresearchgate.netlibretexts.org As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that specific compound. This allows for the assessment of the sample's purity and the identification of any isomeric forms of this compound that may be present. rsc.orgresearchgate.net The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule, showing how it breaks apart upon ionization. youtube.commiamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to several decimal places. bioanalysis-zone.comresearchgate.netlibretexts.org This precision allows for the determination of the exact molecular formula of a compound. youtube.com For this compound (C₁₃H₂₆), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. nih.gov This high level of accuracy is critical for confirming the elemental formula and providing unequivocal identification of the target molecule. libretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy.youtube.com

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes. youtube.com

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be observed. The C=C stretching vibration of the double bond would typically appear in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the sp²-hybridized carbons of the double bond would be seen above 3000 cm⁻¹, while the C-H stretching vibrations of the sp³-hybridized carbons of the alkyl chain would appear just below 3000 cm⁻¹. The C-H bending vibrations of the methyl and methylene groups would also be present in the fingerprint region of the spectrum.

Advanced Chromatographic Separation Techniques

Advanced chromatographic techniques provide the necessary resolution and sensitivity to analyze this compound, a compound that has been identified in various natural products, including tomato pomace and certain medicinal plants. nih.govdarrangcollege.ac.in The choice of method depends on the volatility of the analyte and the specific analytical question, such as isomer separation or the analysis of non-volatile derivatives.

Capillary Gas Chromatography (GC) for Volatile Mixture Analysis and Isomer Separation

Capillary Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. Its high efficiency allows for the separation of complex mixtures and the resolution of closely related isomers. In practice, GC is almost always coupled with Mass Spectrometry (GC-MS), which provides positive identification of the separated compounds based on their mass spectra.

The analysis of this compound has been reported in the volatile fractions of various plant-based materials, where it was identified using GC-MS. darrangcollege.ac.inub.edu For instance, its presence was detected in the methanolic root extract of Persicaria hydropiper and in studies of tomato pomace. nih.govdarrangcollege.ac.in The separation in a capillary column is based on the compound's boiling point and its interaction with the stationary phase. Different isomers of dimethyl-undecene will have slightly different retention times, allowing for their separation. Non-polar stationary phases are typically effective for hydrocarbon separation based on boiling points, while more polar phases can provide selectivity based on the minimal polarity of the double bond.

Table 1: Typical Capillary GC-MS Parameters for Volatile Analysis

| Parameter | Value/Description |

|---|---|

| Column Type | Capillary Column (e.g., TG-WAXMS or equivalent) |

| Column Dimensions | 60 m length x 0.25 mm internal diameter x 0.50 µm film thickness nih.govub.edu |

| Carrier Gas | Helium darrangcollege.ac.in |

| Injection Mode | Split/Splitless |

| Injector Temperature | 280 °C darrangcollege.ac.in |

| Oven Program | Initial 60°C, ramped to 300°C to elute all volatile components darrangcollege.ac.in |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

High-Performance Liquid Chromatography (HPLC) is not suitable for the direct analysis of volatile, non-polar hydrocarbons like this compound due to its lack of a strong chromophore for UV detection and its poor retention on typical reversed-phase columns. However, HPLC becomes an indispensable tool for the analysis of its non-volatile derivatives.

To make this compound amenable to HPLC analysis, it must first be converted into a more polar, less volatile derivative that is detectable by UV-Visible or fluorescence detectors. Common derivatization strategies for alkenes include:

Epoxidation: Reaction with a peroxy acid to form an epoxide, which can then be hydrolyzed to a diol.

Oxidative Cleavage: Ozonolysis or permanganate (B83412) oxidation to cleave the double bond, yielding ketones or carboxylic acids.

Derivatization with UV-Absorbing Tags: Reaction with reagents that attach a chromophore to the molecule.

These derivatives can then be separated, often using reversed-phase HPLC, where a polar mobile phase (like acetonitrile (B52724) and water) is used with a non-polar stationary phase (like C18). While studies specifically detailing the HPLC analysis of this compound derivatives are not prominent, the methodology is standard for analogous compounds.

Table 2: Hypothetical HPLC Parameters for a Derivatized Alkene

| Parameter | Value/Description |

|---|---|

| Analyte | Hydroxylated derivative of this compound |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Gradient Program | Start at 60% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV-Vis Detector at 210 nm or Evaporative Light Scattering Detector (ELSD) |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

The this compound molecule possesses a stereogenic center at the C5 position, meaning it exists as a pair of non-superimposable mirror images called enantiomers: (R)-2,5-Dimethyl-2-undecene and (S)-2,5-Dimethyl-2-undecene. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds. wikipedia.orgselvita.com

SFC utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, which gives it properties intermediate between a liquid and a gas. wikipedia.org This results in low viscosity and high diffusivity, allowing for very fast and efficient separations. nih.gov Compared to normal-phase HPLC, SFC is often faster, more efficient, and considered a "greener" technology due to the reduction in toxic organic solvent use. selvita.comchromatographyonline.com For chiral separations, the stationary phase contains a chiral selector that interacts differently with each enantiomer, causing them to elute at different times.

Table 3: Typical SFC Parameters for Chiral Separation of Branched Alkenes

| Parameter | Value/Description |

|---|---|

| System | Analytical Supercritical Fluid Chromatography system |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based selector) |

| Mobile Phase | Supercritical CO₂ with a co-solvent (e.g., Methanol or Ethanol) chromatographyonline.com |

| Co-solvent % | 5-20% isocratic or gradient |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-150 bar |

| Column Temperature | 30-40 °C |

| Detector | UV-Vis or Mass Spectrometer (MS) |

Hyphenated Techniques in Complex Mixture Analysis (e.g., GCxGC-MS)

When this compound is a minor component in a highly complex hydrocarbon matrix, such as petroleum fractions or some essential oils, a single dimension of GC separation may be insufficient to resolve it from interfering compounds. In such cases, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers vastly superior separation power. nih.govresearchgate.net

GCxGC utilizes two different capillary columns connected in series via a modulator. The first column typically separates compounds by their boiling point (a non-polar phase), while the second, shorter column provides a rapid separation based on a different property, usually polarity. researchgate.net This results in a structured two-dimensional chromatogram where related compounds (e.g., alkanes, alkenes, aromatics) appear in distinct regions. researchgate.net This enhanced separation significantly improves the chances of detecting and accurately quantifying low-abundance compounds that would otherwise co-elute and be part of an unresolved complex mixture (UCM) in one-dimensional GC. researchgate.netcore.ac.uk The coupling to a fast-acquisition mass spectrometer, like a Time-of-Flight (TOF) MS, is essential to acquire the multiple mass spectra needed for each peak across the narrow second-dimension elution bands. core.ac.uk

Table 4: Representative GCxGC-MS System Configuration

| Component | Specification |

|---|---|

| First Dimension (¹D) Column | Non-polar (e.g., DB-1), 30 m x 0.25 mm x 0.25 µm |

| Second Dimension (²D) Column | Polar (e.g., Wax), 1.5 m x 0.15 mm x 0.15 µm |

| Modulator | Thermal (e.g., Cryogenic) or Flow-based |

| Modulation Period | 4-8 seconds |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Slow temperature ramp (e.g., 1-2 °C/min) |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) |

| Acquisition Rate | 100-500 spectra/second |

Academic and Research Applications of Branched Undecenes

Role as Synthetic Intermediates in Organic Synthesis

Branched undecenes, including 2,5-Dimethyl-2-undecene, serve as important intermediates in the synthesis of more complex molecules. Their double bond and branched structure provide reactive sites for a variety of organic transformations, allowing for the construction of intricate molecular architectures.

The production of branched olefins is a key step in the synthesis of various specialty chemicals. google.compitt.edu These olefins can be derived from the skeletal isomerization of linear olefins, a process that introduces branching into the carbon chain. google.com This structural modification can influence the properties of the final products, such as lubricants and surfactants. While specific industrial processes detailing the use of this compound are not widely published, its structure is representative of the branched olefins used in these applications. The presence of a trisubstituted double bond and a chiral center at the C5 position makes it a potentially valuable precursor for the synthesis of complex, non-linear molecules.

The synthesis of fine chemicals often requires starting materials with specific stereochemistry and functional group arrangements. The structure of this compound, with its defined branching, makes it a candidate for further chemical elaboration into high-value products.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 49622-16-4 | C13H26 | 182.35 |

This table provides basic chemical data for this compound.

Poly-alpha-olefins (PAOs) are synthetic hydrocarbons used as high-performance lubricants. google.comconnectchemicals.com They are produced by the oligomerization of α-olefins, which are typically linear. google.comcpchem.com However, the introduction of branching in the monomer can significantly impact the properties of the resulting polymer. For instance, the use of branched olefins in the synthesis of PAOs can lead to products with improved viscosity-temperature behavior and low-temperature fluidity. nih.gov

While 1-decene (B1663960) is a common starting material for PAOs, the use of branched C11 olefins like an isomer of this compound could, in principle, be used to tailor the properties of the resulting polymer. google.comresearchgate.net The branching would influence the packing of the polymer chains, affecting properties such as viscosity index and pour point. nih.gov Research in this area focuses on how different catalyst systems, such as metallocenes and Ziegler-Natta catalysts, can be used to polymerize branched olefins and control the architecture of the final polymer. nih.gov

| Monomer Type | Resulting PAO Properties |

| Linear α-olefins (e.g., 1-decene) | Good low-temperature fluidity, high viscosity index. google.com |

| Branched α-olefins | Potentially improved viscosity-temperature performance and lower pour points. nih.gov |

This table illustrates the influence of monomer structure on the properties of Poly-alpha-olefins.

Contributions to Natural Product Synthesis and Analog Development

The structural motifs found in branched undecenes are reminiscent of substructures in various natural products. This makes them potentially useful starting materials or synthetic targets in the field of natural product chemistry.

Biomimetic synthesis is a strategy in organic synthesis that mimics the way nature builds complex molecules. wikipedia.org This often involves cascade reactions that can rapidly generate molecular complexity from relatively simple precursors. wikipedia.org While no specific biomimetic synthesis directly employing this compound has been reported in the literature, the general class of branched olefins is relevant to this field. For instance, the carbon skeleton of many terpenes and steroids is assembled through the cyclization of linear polyenes with branched methyl groups. wikipedia.org A branched undecene could potentially serve as a fragment or a starting point for the synthesis of such natural products or their analogs. researchgate.netresearchgate.net

Branched-chain fatty acids (BCFAs) are found in various natural sources, including bacteria, dairy products, and certain plants. nih.govmdpi.comwikipedia.org These fatty acids are often metabolites produced by microorganisms. nih.govnih.gov The carbon skeleton of this compound is related to the structures of some BCFAs. For example, the gut microbiota can produce a variety of branched-chain fatty acids from the metabolism of branched-chain amino acids. nih.govbmj.com

Research in this area explores the role of these microbial metabolites in host-microbiota interactions and their potential effects on health. bmj.comfrontiersin.org While this compound itself is an unsaturated hydrocarbon and not a fatty acid, its branched structure is a key feature shared with these bioactive microbial metabolites. The study of synthetic branched olefins could provide insights into the structure-activity relationships of naturally occurring branched-chain lipids.

| Branched-Chain Fatty Acid Source | Example Metabolites | Relevance |

| Gut Microbiota | Isobutyric acid, Isovaleric acid | Regulation of host metabolism and immune function. nih.govnih.gov |

| Dairy Products | Phytanic acid, Pristanic acid | Potential health effects. mdpi.comresearchgate.net |

| Bacteria | Iso- and anteiso-fatty acids | Components of bacterial cell membranes. jst.go.jp |

This table provides examples of naturally occurring branched-chain fatty acids and their significance.

Advanced Materials Science Applications Derived from Branched Olefins

The introduction of controlled branching in polymers is a key strategy for designing advanced materials with tailored properties. Branched olefins, as monomers or comonomers, can play a significant role in this area. The branching can disrupt the regular packing of polymer chains, leading to materials with lower crystallinity, higher solubility, and modified mechanical properties. nih.gov

While specific applications of materials derived from this compound are not documented, the broader class of branched olefins is under investigation for the development of novel polymers. Research is ongoing in the synthesis of well-defined branched polymers using techniques like ring-opening metathesis polymerization (ROMP) with specialized branching agents. nih.gov These advanced materials could find applications in areas such as rheology modifiers, additives for coatings, and specialized elastomers. The principles of incorporating branched olefins to control polymer architecture and properties are broadly applicable and suggest potential future applications for compounds like this compound. nih.gov

Catalysis Research and Catalyst Development

The steric and electronic properties of branched alkenes like this compound present both challenges and opportunities in the realm of catalysis. The bulky substituents around the carbon-carbon double bond can influence catalyst activity, selectivity, and stability. Researchers are actively exploring how to design and develop catalysts that can effectively transform these sterically hindered olefins.

Olefin metathesis and polymerization are powerful synthetic tools for the production of a wide array of chemical products, from pharmaceuticals to polymers. wikipedia.org The efficiency and selectivity of these reactions are highly dependent on the catalyst used, which typically consists of a metal center and surrounding organic molecules known as ligands. For sterically hindered alkenes, such as this compound, the design of the catalyst's ligand sphere is of paramount importance.

The steric bulk of the alkene substrate necessitates the use of catalysts with specific ligand architectures to facilitate its approach and coordination to the metal center. For instance, in olefin metathesis, catalysts like those developed by Grubbs and Schrock are often employed. chemeurope.comorganic-chemistry.org The ligands on these catalysts can be modified to create a less sterically crowded environment around the metal, thereby accommodating bulky olefins. Research in this area focuses on creating a delicate balance: the ligands must be bulky enough to stabilize the catalyst and influence selectivity but not so large as to completely block the substrate's access. The development of catalysts with tunable steric and electronic properties is a key area of investigation. vu.nl

In the context of polymerization, metallocene and post-metallocene catalysts are frequently used. acs.orgresearchgate.netfigshare.com The copolymerization of ethene with sterically hindered olefins like 4-methylpentene has been achieved using specific zirconocene (B1252598) catalysts. researchgate.net The structure of the ligands in these systems dictates the microstructure and properties of the resulting polymer. For a branched undecene, the bulky side chains would likely require catalysts with open ligand frameworks to allow for insertion into the growing polymer chain. The design of such catalysts could lead to the synthesis of novel polymers with unique thermal and mechanical properties.

Table 1: Catalyst Systems for Sterically Hindered Alkenes

| Catalyst Type | Metal Center | Typical Ligands | Application | Reference |

|---|---|---|---|---|

| Grubbs Catalysts | Ruthenium | N-Heterocyclic Carbenes (NHCs), Phosphines | Olefin Metathesis | chemeurope.comorganic-chemistry.org |

| Schrock Catalysts | Molybdenum, Tungsten | Alkoxides, Imido | Olefin Metathesis | chemeurope.comorganic-chemistry.org |

Heterogeneous catalysts, which exist in a different phase from the reactants, offer several advantages in industrial processes, including ease of separation and catalyst recycling. wikipedia.orgbaranlab.org For branched undecenes, heterogeneous catalysts can be designed for various selective transformations, such as isomerization, hydrogenation, and oxidation.

The hydroisomerization of alkanes on bifunctional solid catalysts, which possess both metal and acid sites, is a well-established process in the petroleum industry. acs.org A similar principle can be applied to the isomerization of branched alkenes. A solid acid catalyst, such as a zeolite or a metal oxide, can protonate the double bond of this compound to form a carbocation intermediate. This intermediate can then undergo skeletal rearrangement to yield different isomers. The product distribution is highly dependent on the pore structure and acidity of the catalyst. researchgate.net

Selective hydrogenation of the double bond in a branched undecene without affecting other functional groups that might be present in more complex molecules is another area of interest. organic-chemistry.org Heterogeneous catalysts, such as palladium or platinum supported on materials like carbon or alumina, are commonly used for this purpose. The surface of the catalyst can be modified to control the stereoselectivity of the hydrogenation, which is particularly important in the synthesis of chiral molecules.

Table 2: Heterogeneous Catalysts for Alkene Transformations

| Catalyst System | Active Sites | Support Material | Transformation | Reference |

|---|---|---|---|---|

| Bifunctional Catalysts | Metal (e.g., Pt) and Acid Sites | Zeolites, Amorphous Silica-Alumina | Isomerization | acs.org |

| Supported Metal Catalysts | Palladium, Platinum | Activated Carbon, Alumina | Hydrogenation | organic-chemistry.org |

Future Research Directions and Challenges in 2,5 Dimethyl 2 Undecene Chemistry

Development of Highly Enantio- and Diastereoselective Synthetic Routes

The structure of 2,5-dimethyl-2-undecene features a tetrasubstituted double bond and a chiral center at the C5 position, making its stereocontrolled synthesis a formidable task. The development of synthetic routes that can precisely control both the E/Z geometry of the alkene and the absolute stereochemistry of the chiral center is a primary objective.

Current methods for synthesizing stereodefined tetrasubstituted olefins often involve transition-metal catalysis, including Suzuki-type couplings, olefin metathesis, and conjugate additions. nih.govnih.gov For instance, ruthenium-catalyzed conjugate addition of simple alkenes to α,β-unsaturated carbonyl compounds has emerged as a novel method for creating tetrasubstituted olefins. nih.gov Similarly, nickel-catalyzed reactions have proven effective for the synthesis of tri- and tetrasubstituted alkenes from (Z)-1,2-bis(aryl(alkyl)thio)alkenes and Grignard reagents. organic-chemistry.org

A significant challenge lies in achieving high enantioselectivity. While methods exist for the enantioselective synthesis of molecules with chiral centers, applying them to a sterically demanding substrate like this compound requires bespoke catalyst design. Iridium-catalyzed allylic enolization, for example, has been used to create chiral centers in cyclic systems with high enantioselectivity. mdpi.com Future work will likely focus on adapting such catalytic systems to acyclic, highly branched substrates. This involves designing ligands that can effectively differentiate between the enantiotopic faces of a prochiral precursor, even in the presence of significant steric hindrance.

Table 1: Selected Catalytic Methods for Stereoselective Alkene Synthesis This table is interactive. You can sort and filter the data.

| Catalytic Method | Metal/Catalyst | Substrate Type | Stereoselectivity Achieved | Relevant Findings |

|---|---|---|---|---|

| Conjugate Addition | Ruthenium (Ru) | Simple alkenes, α,β-unsaturated carbonyls | (Z)-selectivity for certain amides nih.gov | Novel method for tetrasubstituted olefins from unactivated olefins. nih.gov |

| Cross-Coupling | Nickel (Ni) | (Z)-1,2-di(thio)alkenes, Grignard reagents | High stereoselectivity for (Z)-vinylic sulfides organic-chemistry.org | Provides key intermediates for tetrasubstituted alkenes like (Z)-tamoxifen. organic-chemistry.org |

| Alkoxycarbonylation | Palladium (Pd) | Alkenols (e.g., an undecene-diol) | High cis-diastereoselectivity (89:11) thieme-connect.de | Cyclization proceeds via a 6-exo closure to form substituted pyrans. thieme-connect.de |

| Carboesterification | Molecular Iodine / Visible Light | Alkenes (e.g., undecene), Malonates | trans-diastereoselectivity | A metal-free intermolecular addition-cyclization process. nih.gov |

| Allylic Enolization | Iridium (Ir) | Cyclic enones | High enantioselectivity (up to 99% ee) mdpi.com | Creates substituted products with two new chiral centers. mdpi.com |

Exploration of Bio-Inspired and Sustainable Synthetic Methodologies

Modern chemical synthesis increasingly emphasizes sustainability, focusing on atom economy, reduced waste, and the use of environmentally benign reagents. rsc.org Bio-inspired synthesis, which mimics nature's efficient enzymatic processes, offers a powerful paradigm for achieving these goals.

Nature builds complex molecules like polyketides through iterative processes, using simple building blocks and enzymatic assembly lines. nih.govfrontiersin.org A similar iterative approach, perhaps using homologation reactions with bifunctional building blocks, could be envisioned for constructing the carbon skeleton of this compound. nih.gov Furthermore, bio-inspired catalysis, such as the use of cobalt complexes that mimic Vitamin B12, can enable novel radical reactivity under mild conditions, potentially offering new pathways to functionalize strained or complex molecules. acs.org

Sustainable strategies also include the use of light as a "reagentless" energy source and oxygen as the terminal oxidant, producing water as the only byproduct. acs.orgnus.edu.sg A biomimetic approach for preparing tetrasubstituted olefins has been demonstrated using ambient oxygen pressure, which circumvents the high kinetic barrier often associated with catalyst regeneration. acs.org Such methods drastically improve the green chemistry metrics of a synthesis. rsc.org

Table 2: Comparison of Green Chemistry Metrics for a Sustainable Synthesis This table is interactive. You can sort and filter the data.

| Metric | Description | Example Value (Iodosulfenylation of Alkynes) rsc.org | Goal for Future Syntheses |

|---|---|---|---|

| Atom Economy | (MW of desired product / MW of all reactants) x 100% | 100% | Maximize |

| Reaction Mass Efficiency | (Mass of isolated product / Total mass of reactants) x 100% | 95.93% | Maximize |

| E-Factor | Total waste (kg) / Product (kg) | 0.19 (Low) | Minimize |

| Carbon Efficiency | (Amount of carbon in product / Total carbon in reactants) x 100% | 95.9% | Maximize |

Integration of Automated and Flow Chemistry for Efficient Production

The translation of a synthetic route from laboratory discovery to efficient production is a significant challenge, particularly for multi-step syntheses of complex molecules. Automated and flow chemistry platforms are transformative technologies that address this gap. syrris.com

Table 3: Advantages of Automated Flow Chemistry for Alkene Production This table is interactive. You can sort and filter the data.

| Advantage | Description | Relevance to this compound |

|---|---|---|

| Enhanced Safety | Small reaction volumes and superior temperature control allow for the safe use of hazardous reagents and exothermic reactions. acs.org | Enables the use of highly reactive organometallic reagents that may be required for constructing the branched structure. |

| Rapid Optimization | Automated systems can quickly screen a wide range of conditions (temperature, concentration, stoichiometry) to find optimal yields. rsc.org | Accelerates the development of a robust and high-yielding synthetic route. |

| Increased Reproducibility | Precise computer control over reaction parameters ensures high run-to-run consistency. syrris.com | Crucial for producing material with consistent stereochemical purity. |

| Scalability | Production is scaled by running the system for longer periods, avoiding the re-optimization often needed for batch scale-up. syrris.com | Facilitates the production of gram or kilogram quantities for further research or application. |

| Telescoped Synthesis | Multiple reaction and work-up steps can be integrated in-line, reducing manual labor and intermediate purification. rsc.orgrsc.org | Streamlines a potentially lengthy synthesis, improving efficiency and reducing solvent waste. |

Advanced Computational Chemistry for Predictive Modeling and Materials Design

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For complex olefins, methods like Density Functional Theory (DFT) can provide deep mechanistic insights, helping to rationalize or predict regioselectivity and stereoselectivity. acs.orgrsc.org By modeling the transition states of competing reaction pathways, researchers can identify the factors that control the outcome of a reaction, such as the steric and electronic properties of ligands on a metal catalyst. acs.orgrsc.org This understanding is critical for the rational design of new catalysts for the selective synthesis of this compound.

Beyond mechanistic studies, a growing area is the use of machine learning (ML) and quantitative structure-property relationship (QSPR) models for prediction. core.ac.uk These data-driven approaches can be trained on existing experimental data to predict physical properties (like boiling points) or reaction outcomes (like comonomer incorporation in polymerization). core.ac.ukacs.org For instance, an ML model could be developed to predict the diffusion properties of branched olefins in porous materials or to forecast the selectivity of a catalytic reaction based on a set of calculated molecular descriptors. acs.org Such predictive power can significantly accelerate the discovery and optimization of both synthetic routes and potential applications for new materials based on the this compound scaffold.

Table 4: Computational Approaches in Olefin Chemistry This table is interactive. You can sort and filter the data.

| Computational Method | Application | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic investigation of catalytic cycles (e.g., hydrosilylation, alkoxycarbonylation). acs.orgrsc.org | Calculation of activation energy barriers, understanding ligand effects, rationalizing regio- and stereoselectivity. rsc.org |

| RRKM Theory / Master Equation | Calculation of pressure-dependent rate constants for elementary reactions. nih.gov | Provides a hierarchical understanding of reaction kinetics, such as H-atom addition to alkenes. nih.gov |

| Multivariate Linear Regression (MLR) | Predictive modeling of reaction outcomes. acs.org | Correlates catalyst features (steric, electronic) to experimental results like comonomer incorporation rates. acs.org |

| Machine Learning (ML) / AI | Prediction of material properties and process yields. researchgate.net | Predicts diffusivities in materials, yields of light olefins from cracking processes, and can optimize processes via feedback loops. researchgate.net |

Investigation of Novel Reactivity Modalities for Branched Olefins

The steric hindrance around the tetrasubstituted double bond in this compound limits its participation in many classical alkene reactions. A significant research challenge is therefore to discover new reactivity patterns that can overcome this steric shield.

One area of active research is the development of new olefin metathesis catalysts that are effective for hindered substrates. bgu.ac.il While ring-closing metathesis is a powerful tool, intermolecular reactions with tetrasubstituted olefins remain difficult. nih.gov Another approach is the use of catalyst-free tandem reactions, where a sequence of transformations is triggered under specific conditions to build molecular complexity in a single step, as has been shown for the E-stereoselective synthesis of certain tetrasubstituted olefins. acs.org

Furthermore, exploring reactions that proceed through unconventional intermediates could unlock new pathways. For example, the reactions of highly electron-rich dienes have been shown to undergo intriguing transformations beyond the expected cycloadditions. pkusz.edu.cn Investigating the ozonolysis of branched alkenes or their behavior in radical addition reactions could reveal unique reactivity. researchgate.net The development of chelate-assisted C-H insertion and cross-coupling methods also represents a promising frontier for the functionalization of otherwise unreactive olefins. nih.govnih.gov Discovering such novel modalities would not only facilitate the derivatization of this compound but also expand the synthetic chemist's toolkit for manipulating complex molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.